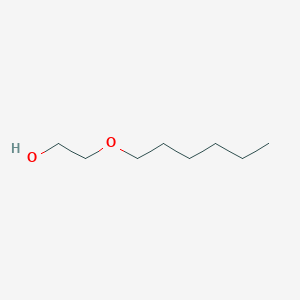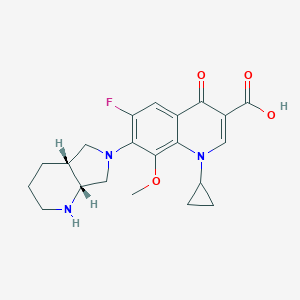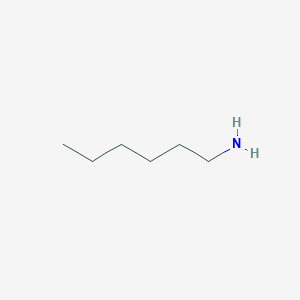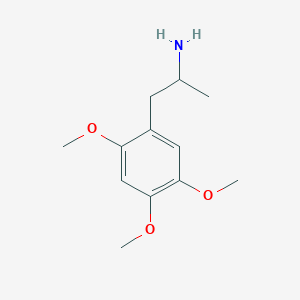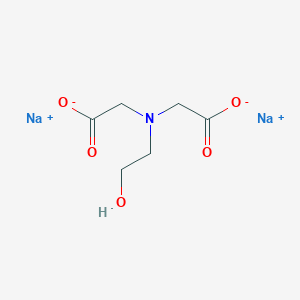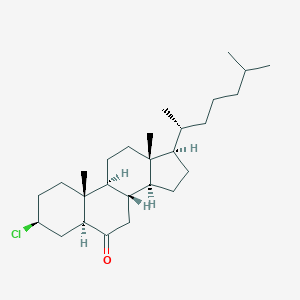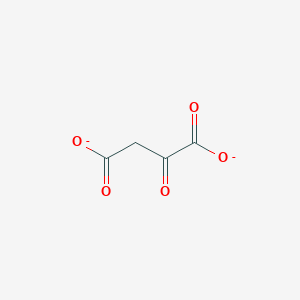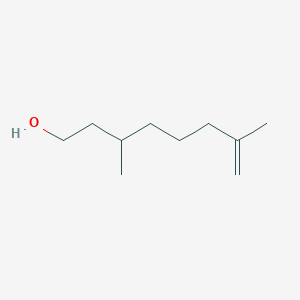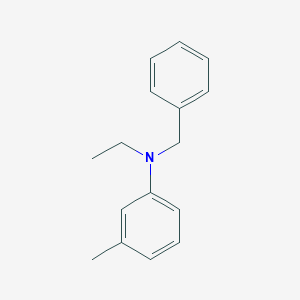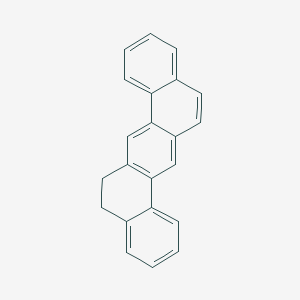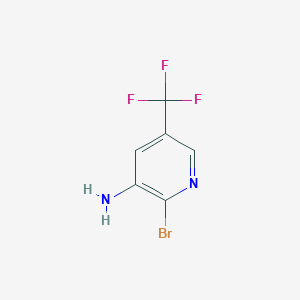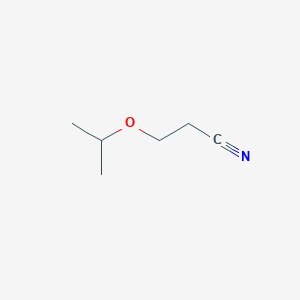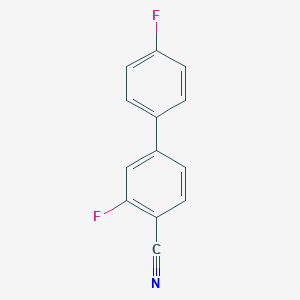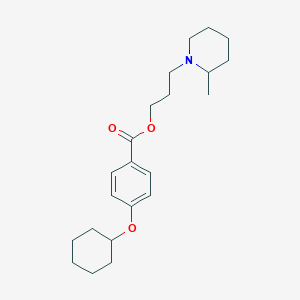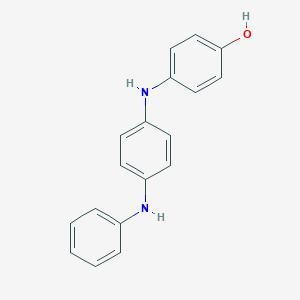
p-(p-Anilinoanilino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-(p-Anilinoanilino)phenol, commonly known as DAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DAPA is a dye molecule that belongs to the family of azo dyes, which are widely used in the textile industry. However, recent studies have shown that DAPA has a wide range of properties that make it useful in other areas, such as biomedical research.
作用機序
The mechanism of action of DAPA is not fully understood. However, it is believed that the molecule interacts with biological molecules such as proteins and nucleic acids through hydrogen bonding and electrostatic interactions. This interaction leads to a change in the fluorescence properties of DAPA, which can be used to detect and quantify the presence of biomolecules in a sample.
生化学的および生理学的効果
DAPA has been shown to have a low toxicity profile and does not have any significant adverse effects on biological systems. It has been used in various in vitro and in vivo studies to investigate the physiological effects of different compounds on biological systems.
実験室実験の利点と制限
DAPA has several advantages over other fluorescent probes, such as its high quantum yield, stability, and ease of conjugation to biomolecules. However, it also has some limitations, such as its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
将来の方向性
There are several future directions for research on DAPA. One area of research is the development of new conjugation methods to improve its specificity and sensitivity in imaging applications. Another area of research is the investigation of its potential applications in drug delivery and therapeutic interventions.
Conclusion:
In conclusion, DAPA is a promising molecule with a wide range of applications in biomedical research. Its unique properties make it an ideal candidate for imaging and detection applications. Further research is needed to fully understand its mechanism of action and to develop new methods for its conjugation and application in biological systems.
合成法
The synthesis of DAPA involves the reaction between p-phenylenediamine and p-nitrophenol in the presence of a reducing agent. The reaction leads to the formation of an azo compound, which is then reduced to DAPA. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
DAPA has been extensively studied for its potential applications in biomedical research. One of the most significant areas of research is its use as a fluorescent probe for imaging biological samples. DAPA has a high quantum yield and can be easily conjugated to biomolecules, making it an ideal candidate for imaging applications.
特性
CAS番号 |
101-74-6 |
|---|---|
製品名 |
p-(p-Anilinoanilino)phenol |
分子式 |
C18H16N2O |
分子量 |
276.3 g/mol |
IUPAC名 |
4-(4-anilinoanilino)phenol |
InChI |
InChI=1S/C18H16N2O/c21-18-12-10-17(11-13-18)20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19-21H |
InChIキー |
JWKZWDVKRDSMLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O |
その他のCAS番号 |
101-74-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



